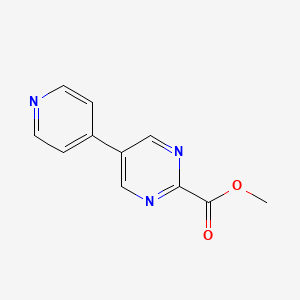
Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and other functional materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a pyrimidine precursor under controlled conditions. For instance, the reaction between 4-aminopyridine and ethyl 2-cyano-3,3-dimethylacrylate in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrimidine rings, potentially altering the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, receptor agonists, and other bioactive molecules.
Medicine: Research has indicated that derivatives of this compound may possess antiviral, anticancer, and anti-inflammatory properties, making them candidates for therapeutic development.
Mécanisme D'action
The mechanism of action of Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion and altering cellular processes .
Comparaison Avec Des Composés Similaires
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound also features a pyridine and pyrimidine ring but differs in its substitution pattern, which can lead to different biological activities.
Pyridine derivatives: Compounds with a pyridine ring and various substituents have been studied for their antimicrobial, antiviral, and anticancer properties.
5-amino-pyrazoles: These compounds share some structural similarities and have been explored for their potential as bioactive molecules.
Uniqueness: Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate is unique due to its specific arrangement of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H9N3O2 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
methyl 5-pyridin-4-ylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)10-13-6-9(7-14-10)8-2-4-12-5-3-8/h2-7H,1H3 |
Clé InChI |
QHKJYRMLAWCQOA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(C=N1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


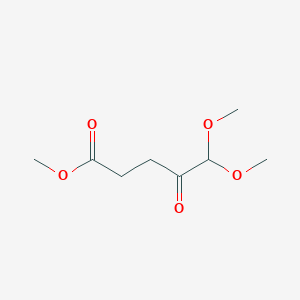
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine](/img/structure/B13873059.png)
![N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)
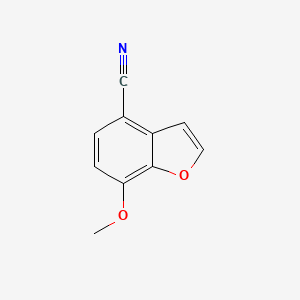


![3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13873097.png)
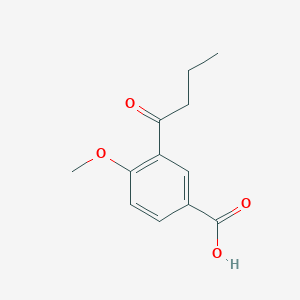

![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
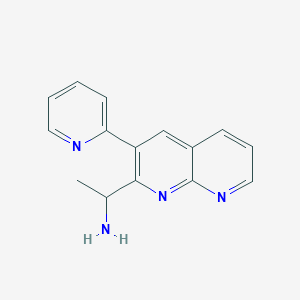
![2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13873128.png)
![Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)
